molecular formula C11H12N4O2 B15213118 6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione CAS No. 72255-69-7

6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15213118
CAS No.: 72255-69-7
M. Wt: 232.24 g/mol
InChI Key: YLRWGIWEDANUJY-UHFFFAOYSA-N
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Description

6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione is a chemical compound for research use. Researchers are exploring the potential of pyrimidine-2,4-dione derivatives as core structures in medicinal chemistry. Scientific studies on analogous compounds highlight their promise as scaffolds for developing dual-inhibitor anticancer agents, particularly targeting proteins such as BRD4 and PLK1 . These derivatives are also investigated as fluorescent probes due to their photophysical properties, which can be utilized in activity-based profiling and tracking biological pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

72255-69-7

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(3-amino-4-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,12H2,1H3,(H3,13,14,15,16,17)

InChI Key

YLRWGIWEDANUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Coupling with Aniline Derivative: The final step involves coupling the pyrimidine derivative with 3-amino-4-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Material Science: It may be explored for its potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Pyrimidine-2,4-dione Derivatives

  • 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9): This compound has a methyl group at position 1 and an amino group at position 5.
  • 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 21236-97-5): With a methyl group at position 3, this derivative may exhibit altered electronic properties compared to the target compound, as substituents at position 3 can influence the molecule’s dipole moment .

Annulated Pyrimidine Derivatives

  • Pyrido[2,3-d]pyrimidine-2,4-diones (Compounds 6a–d): These derivatives feature a fused pyridine ring, enhancing π-π stacking interactions.
  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Incorporation of a thiophene ring increases lipophilicity and may improve membrane permeability compared to the anilino-substituted target compound .

Antiviral Derivatives

  • 6-Arylthio-3-hydroxypyrimidine-2,4-diones (12d–12j): These compounds, with sulfur linkages at position 6, exhibit anti-HIV activity (e.g., 12e: IC₅₀ = 0.8 μM). The target compound’s anilino group may offer different binding modes in viral enzyme inhibition .
  • AZT (Zidovudine): A pyrimidine-2,4-dione derivative with a azido group at position 3, AZT inhibits HIV reverse transcriptase.

Electronic and Physicochemical Properties

Compound HOMO-LUMO Gap (eV) Melting Point (°C) Key Substituents
6-(3-Amino-4-methylanilino)-pyrimidine Not reported Not reported 3-Amino-4-methylanilino (6)
Pyrido[2,3-d]pyrimidine-6a 3.93 168–170 Hydroxybenzoyl (6)
6-Arylthio-12e Not reported 210–212 5-Trifluoromethylphenylthio
6-Amino-1-methylpyrimidine Not reported Not reported Amino (6), Methyl (1)

Key Observations :

  • Substituents at position 6 significantly influence electronic properties. For example, electron-withdrawing groups (e.g., trifluoromethyl in 12e) increase melting points due to enhanced intermolecular interactions .
  • The target compound’s 3-amino-4-methylanilino group may lower solubility compared to hydroxyl or thioether substituents due to increased hydrophobicity.

Biological Activity

6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 72255-69-7, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound may play a role in various therapeutic applications, particularly in cancer and infectious diseases.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : 6-(3-amino-4-methylanilino)-1H-pyrimidine-2,4-dione

The biological activity of 6-(3-amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Modulation of Signaling Pathways : The compound could influence various cellular signaling pathways, potentially leading to altered cell proliferation and survival.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Study on Cell Lines : In vitro studies demonstrated that compounds structurally related to 6-(3-amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione showed cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • In Vitro Testing : A series of tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity. The structure-activity relationship (SAR) analysis suggested that modifications to the amino group could enhance potency .

Comparative Biological Activity Table

Activity Type Compound IC50 (µM) Reference
Anticancer6-(3-Amino-4-methylanilino)pyrimidine15.5
Antimicrobial6-(3-Amino-4-methylanilino)pyrimidine25.0

Synthesis and Production

The synthesis of 6-(3-amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione involves several steps:

  • Formation of Pyrimidine Ring : This is typically achieved through a condensation reaction involving urea and a β-dicarbonyl compound.
  • Coupling Reaction : The pyrimidine derivative is then coupled with 3-amino-4-methylaniline using coupling reagents like EDCI under basic conditions .

Future Directions

Given its promising biological activities, further research is warranted to:

  • Optimize Synthesis : Improve yield and purity through advanced synthetic techniques.
  • Expand Biological Testing : Conduct comprehensive studies on various cancer types and microbial strains.
  • Investigate Mechanisms : Elucidate the precise mechanisms by which the compound exerts its biological effects.

Q & A

Q. What synthetic methodologies are commonly employed for pyrimidine-2,4(1H,3H)-dione derivatives?

Pyrimidine-2,4(1H,3H)-dione derivatives are typically synthesized via cyclization reactions. For example, 6-substituted analogs can be prepared by reacting 6-aminouracil with nitrous acid (HNO₂) to form azido intermediates, followed by nucleophilic substitution with aryl/alkyl halides . Cyclocondensation of thiourea with bromoacetyl precursors under reflux in acetic acid is another method, yielding fused thiazole-pyrimidine derivatives (e.g., 34% yield for compound 12b ) .

Q. How are structural features of this compound confirmed experimentally?

Key characterization techniques include:

  • 1H/13C NMR : Aromatic protons appear at 7.62–7.57 ppm, while NH protons resonate at 9.68–10.41 ppm for acetamide derivatives . Carbonyl groups (C=O) are identified at ~1701 cm⁻¹ in IR spectra .
  • HRMS : Validates molecular weights (e.g., m/z 279 for 12b ) .
  • Elemental analysis : Confirms composition (e.g., C, H, N, S within ±0.2% of theoretical values) .

Q. What preliminary biological screening approaches are used for pyrimidine-dione derivatives?

Antimicrobial activity is assessed via disk diffusion or broth microdilution against pathogens like Staphylococcus aureus and Candida albicans. For instance, thieno[2,3-d]pyrimidine derivatives showed superior activity to metronidazole, with MIC values <10 µg/mL . Antiviral activity is evaluated using HIV reverse transcriptase inhibition assays, where 3-hydroxypyrimidine-2,4-diones demonstrated IC₅₀ values in the low micromolar range .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and bioactivity?

Computational studies using DFT/B3LYP/6-311+G(d,p) reveal that substituents alter HOMO-LUMO gaps (ΔE = 3.91–4.10 eV), impacting charge transfer and binding to biological targets. For example, electron-withdrawing groups (e.g., -CF₃) reduce ΔE, enhancing electrophilicity and RNase H inhibition . Molecular electrostatic potential (MEP) maps identify nucleophilic sites (e.g., carbonyl oxygen) for hydrogen bonding with viral enzymes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Comparative substituent analysis : Alkyl vs. aryl groups at position 1 of thieno[2,3-d]pyrimidines showed that 4-methylbenzyl derivatives had higher antimicrobial activity than unsubstituted analogs .
  • Docking studies : Pyrido[2,3-d]pyrimidines with hydroxybenzoyl substituents exhibited stronger interactions with cyclin-dependent kinases due to π-π stacking and hydrogen bonding .

Q. How are reaction mechanisms elucidated for complex pyrimidine-dione syntheses?

Mechanistic insights are gained via:

  • Isotopic labeling : Tracking intermediates in azide formation from 6-aminouracil .
  • Kinetic studies : Monitoring thiourea cyclocondensation rates under varying pH and temperature .
  • In situ spectroscopy : Identifying transient species during Vilsmeier formylation of pyrimidine precursors .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low purity, and how is this addressed?

Impurities often arise from side reactions (e.g., over-alkylation). Solutions include:

  • Chromatographic purification : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .
  • Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals (e.g., >95% for compound 13q ) .

Q. How are conflicting spectral data interpreted (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic protons in biphenyl-substituted derivatives .
  • Variable-temperature NMR : Distinguishes dynamic rotational isomers in piperazine-containing analogs .

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